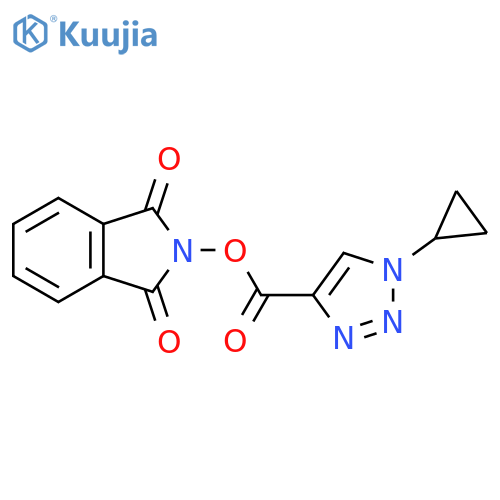Cas no 2248300-50-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate)
1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 1-シクロプロピル-1H-1,2,3-トリアゾール-4-カルボキシレートは、複雑な分子構造を持つ有機化合物です。この化合物は、イソインドリン-1,3-ジオン骨格とシクロプロピル基を有するトリアゾール環がエステル結合で連結された特徴的な構造を有します。高い反応性と安定性を併せ持ち、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。特に、その特異的な立体構造により、標的分子との選択的な相互作用が可能であり、創薬化学分野での利用価値が注目されています。

2248300-50-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248300-50-5
- EN300-6514923
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
-
- インチ: 1S/C14H10N4O4/c19-12-9-3-1-2-4-10(9)13(20)18(12)22-14(21)11-7-17(16-15-11)8-5-6-8/h1-4,7-8H,5-6H2
- InChIKey: QFOWDVMAOMGGQV-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN(C2CC2)N=N1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 298.07020481g/mol
- どういたいしつりょう: 298.07020481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 94.4Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514923-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 0.5g |
$933.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 1g |
$971.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 0.1g |
$855.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 0.25g |
$893.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 10g |
$4176.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 0.05g |
$816.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 2.5g |
$1903.0 | 2023-05-31 | ||
| Enamine | EN300-6514923-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
2248300-50-5 | 5g |
$2816.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
2248300-50-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2039-76-1(3-Acetylphenanthrene)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
